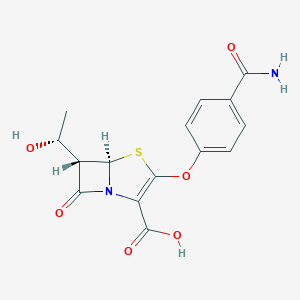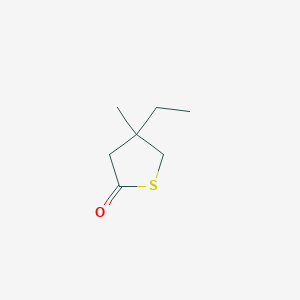
(R)-(4-Benzylmorpholin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The practical synthesis of chiral 2-morpholine derivatives, such as "(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate," has been developed as a key starting material for investigational drug candidates. The synthesis process involves key steps like the resolution of a morpholine amide intermediate to install the S-morpholino stereocenter, followed by a high-yielding Grignard reaction (Kopach et al., 2009). Another study showcases a concise method for the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones through the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, highlighting the versatility in synthetic approaches (Fan et al., 2017).
Molecular Structure Analysis
The structural characterization of related compounds provides insight into the molecular architecture and interactions. For instance, the crystal structure of 4-hydroxyanilinium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate methanol monosolvate has been elucidated, revealing details about the intermolecular hydrogen bond interactions forming a network within the crystal (Pei et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving (R)-(4-Benzylmorpholin-3-yl)methanol derivatives demonstrate their reactivity and potential applications. The synthesis and application of imidazole derivatives, involving methanol derivatives, indicate the transformative capabilities of these compounds through various chemical reactions (Ohta et al., 1987).
Physical Properties Analysis
The study of molecular aggregation in related compounds, such as benzene-1,3-diol derivatives, in different solvents like methanol, has shed light on the physical properties of these compounds, particularly their behavior in solution and the effects of molecular aggregation on spectroscopic characteristics (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives can be inferred from studies on related compounds. For example, the synthesis, characterization, and crystal structure studies of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveal insights into the chemical behavior and structural features of such compounds (Benakaprasad et al., 2007).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
„(R)-(4-Benzylmorpholin-3-yl)methanol“ könnte bei der Synthese anderer komplexer organischer Verbindungen verwendet werden. Seine Struktur, die einen Morpholinring und eine Benzylgruppe umfasst, macht ihn zu einem vielseitigen Baustein in der organischen Synthese .
Pharmazeutische Forschung
Morpholin-Derivate, wie z. B. „this compound“, werden häufig in der pharmazeutischen Forschung verwendet. Sie können als Zwischenprodukte bei der Synthese verschiedener Pharmazeutika dienen .
Materialwissenschaftliche Forschung
In der Materialwissenschaft könnte „this compound“ möglicherweise bei der Entwicklung neuer Materialien verwendet werden. Seine einzigartige Struktur könnte zu neuartigen Eigenschaften in Polymeren oder anderen Materialien beitragen .
Methanols Synthese
Obwohl nicht direkt mit „this compound“ verwandt, hat Methanol selbst bedeutende Anwendungen in der wissenschaftlichen Forschung. Zum Beispiel kann Methanol aus H2 und CO2 synthetisiert werden, und dieser Prozess wird wegen seines Potenzials zur Reduzierung von Treibhausgasemissionen untersucht .
Kraftstoffproduktion
Methanol wird auch als alternativer Kraftstoff und als Wasserstoffvektor für die Energiewende untersucht . Als Derivat von Methanol könnte „this compound“ möglicherweise Anwendungen in diesem Bereich haben.
Biomassenumwandlung
Methanol kann aus einer Vielzahl von Biomasse-Rohstoffen hergestellt werden, darunter Briketts, Waldreste, Holz, Pflanzenreste und Abfallbiomasse . Dieser Prozess könnte möglicherweise „this compound“ als Zwischenprodukt oder Katalysator verwenden.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3R)-4-benzylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXVETYMUMERG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363826 | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101376-26-5 | |
| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)









